![molecular formula C11H10F4O B2364579 3'-Fluoro-5'-(trifluoromethyl)butyrophenone CAS No. 1443311-08-7](/img/structure/B2364579.png)
3'-Fluoro-5'-(trifluoromethyl)butyrophenone
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Description
The compound 3-Fluoro-5-(trifluoromethyl)phenylboronic acid is a benzenoid derivative with a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It’s used in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Synthesis Analysis
3-Fluoro-5-trifluoromethylbenzonitrile is a reagent used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol . It’s also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
Molecular Structure Analysis
The molecular formula for 3-Fluoro-5-(trifluoromethyl)phenylboronic acid is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Fluoro-5-(trifluoromethyl)benzonitrile is used as a reagent in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol . It’s also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-5-(trifluoromethyl)phenylboronic acid is 192.1104 . The molecular weight of 3-Fluoro-5-(trifluoromethyl)benzoic acid is 208.1098 .
Safety And Hazards
3-Fluoro-5-(trifluoromethyl)benzylamine is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O/c1-2-3-10(16)7-4-8(11(13,14)15)6-9(12)5-7/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDRNDMGNKHQEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-5'-(trifluoromethyl)butyrophenone |
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